molecular formula C10H10N2O2 B14225534 4,5-Dimethyl-1H-benzimidazole-2-carboxylic acid CAS No. 827042-65-9

4,5-Dimethyl-1H-benzimidazole-2-carboxylic acid

Cat. No.: B14225534
CAS No.: 827042-65-9
M. Wt: 190.20 g/mol
InChI Key: CCWHCCHRNBYJRZ-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1H-benzimidazole-2-carboxylic acid is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, characterized by the presence of two methyl groups at the 4th and 5th positions and a carboxylic acid group at the 2nd position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-1H-benzimidazole-2-carboxylic acid typically involves the cyclization of o-phenylenediamine with suitable carboxylic acid derivatives. One common method is the condensation of 4,5-dimethyl-o-phenylenediamine with formic acid or its derivatives under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate cyclization and formation of the benzimidazole ring .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-1H-benzimidazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at the benzimidazole ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,5-Dimethyl-1H-benzimidazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-1H-benzimidazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

    Benzimidazole: The parent compound, lacking the methyl and carboxylic acid groups.

    2-Methylbenzimidazole: A derivative with a single methyl group at the 2nd position.

    5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5th and 6th positions.

Comparison: 4,5-Dimethyl-1H-benzimidazole-2-carboxylic acid is unique due to the presence of both methyl groups and the carboxylic acid group, which confer distinct chemical and biological properties. The carboxylic acid group enhances solubility and allows for further functionalization, while the methyl groups can influence the compound’s electronic properties and reactivity .

Properties

CAS No.

827042-65-9

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4,5-dimethyl-1H-benzimidazole-2-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-5-3-4-7-8(6(5)2)12-9(11-7)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14)

InChI Key

CCWHCCHRNBYJRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)C(=O)O)C

Origin of Product

United States

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